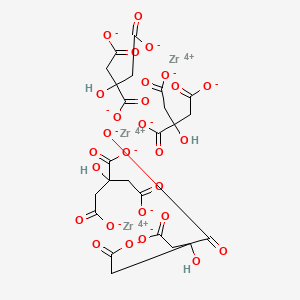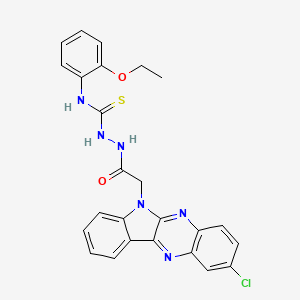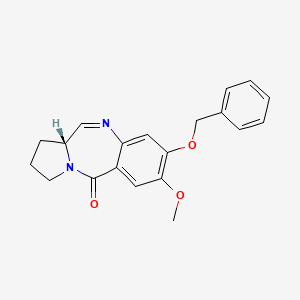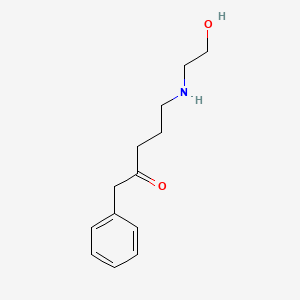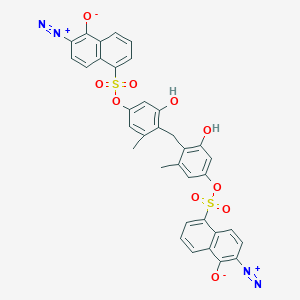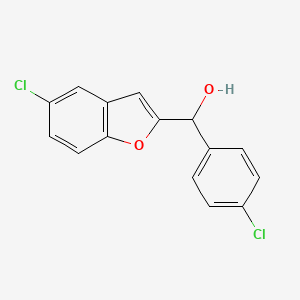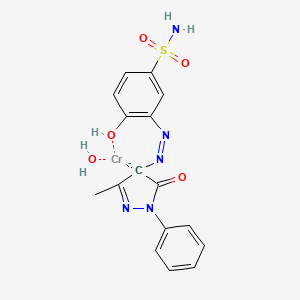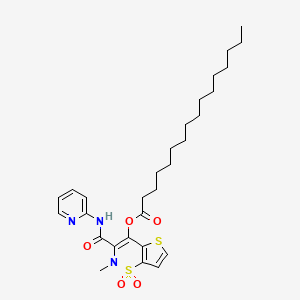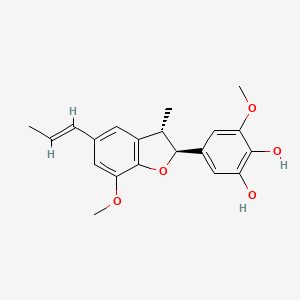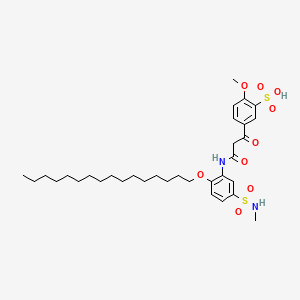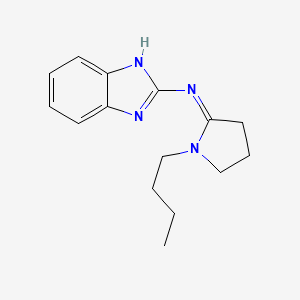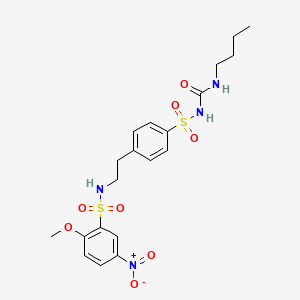
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- typically involves multiple steps. One common method includes the reaction of a substituted benzenesulfonamide with a butylamine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has a similar sulfonamide structure but with different substituents, leading to different biological activities.
Benzenesulfonamide, N-butyl-: Another similar compound with a butyl group, which also exhibits unique properties.
Uniqueness
Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in cancer research .
Properties
CAS No. |
81514-29-6 |
|---|---|
Molecular Formula |
C20H26N4O8S2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
1-butyl-3-[4-[2-[(2-methoxy-5-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C20H26N4O8S2/c1-3-4-12-21-20(25)23-33(28,29)17-8-5-15(6-9-17)11-13-22-34(30,31)19-14-16(24(26)27)7-10-18(19)32-2/h5-10,14,22H,3-4,11-13H2,1-2H3,(H2,21,23,25) |
InChI Key |
IGJJJAPELSTCST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


